坎地沙坦酰基葡萄糖醛酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

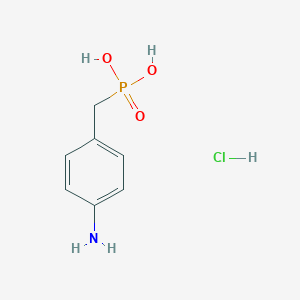

Candesartan Acyl-Glucuronide is a metabolite of Candesartan . Candesartan is used alone or together with other medicines to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age .

Synthesis Analysis

The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . Current methodologies for addressing the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) include the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .Molecular Structure Analysis

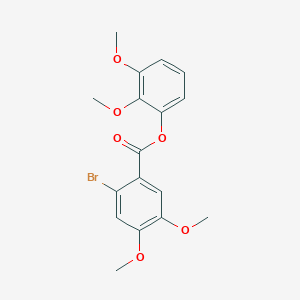

The molecular formula of Candesartan Acyl-Glucuronide is C30H28N6O9, and its molecular weight is 616.58 . The structure of acyl glucuronides and their reactivity have been studied extensively .Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Differences in reactivity were observed for the individual transacylation steps between the compound series .科学研究应用

Mediator of Drug-Induced Toxicities

Acyl glucuronide (AG) metabolites, such as Candesartan Acyl-Glucuronide, have been studied for their role as potential mediators of drug-induced toxicities . These metabolites can interact with several biological systems and inhibit key enzymes and transporters . However, their role in drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates .

Bioactivation of Carboxylic Acid Drugs

Candesartan Acyl-Glucuronide is a product of the bioactivation of carboxylic acid drugs . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, which often circulate in plasma before being excreted in urine and bile .

Covalent Modification of Biological Molecules

Candesartan Acyl-Glucuronide exhibits a degree of electrophilicity that allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .

4. Inhibition of Cytochrome P450 2C8 (CYP2C8) Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This inhibition is stronger with Candesartan Acyl-Glucuronide than with other forms of Candesartan .

Potential Mediator of Drug-Drug Interactions

Due to its inhibitory effects on CYP2C8, Candesartan Acyl-Glucuronide could potentially mediate drug-drug interactions . For example, coadministration of Candesartan and CYP2C8 substrates, such as paclitaxel, could result in altered drug metabolism .

Active Transport into Hepatocytes

Candesartan Acyl-Glucuronide is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs) . This transport process is saturable and can be inhibited by other compounds .

作用机制

Target of Action

Candesartan Acyl-Glucuronide, a metabolite of Candesartan, primarily targets the Type-1 Angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of Angiotensin II, a potent vasoconstrictor .

Mode of Action

Candesartan Acyl-Glucuronide, like its parent compound Candesartan, acts as an Angiotensin Receptor Blocker (ARB) . It selectively blocks the binding of Angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

Candesartan Acyl-Glucuronide affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the action of Angiotensin II, disrupting the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction in fluid volume .

Moreover, Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This suggests that it may have a significant impact on drug-drug interactions .

Pharmacokinetics

The pharmacokinetics of Candesartan Acyl-Glucuronide is closely related to that of its parent compound, Candesartan. Candesartan is rapidly and completely absorbed, with a half-life of approximately 3.5 to 4 hours . It is best described by a two-compartment body model, with a clearance of 14.1 L/h, a central volume of distribution of 118 L, and a peripheral volume of 272 L .

Candesartan is converted to its active metabolite, Candesartan Acyl-Glucuronide, during absorption in the gastrointestinal tract . This metabolite is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs), suggesting that it may have a significant impact on drug-drug interactions .

In addition, Candesartan Acyl-Glucuronide’s inhibition of CYP2C8 can affect the metabolism of other drugs, potentially leading to drug-drug interactions . For example, it has been found to inhibit the metabolism of paclitaxel, a chemotherapy medication .

Action Environment

The action of Candesartan Acyl-Glucuronide can be influenced by various environmental factors. For instance, its bioactivation and subsequent effects can be affected by the presence of other drugs, leading to potential drug-drug interactions .

Furthermore, the compound’s stability and efficacy can be influenced by physiological conditions such as pH and the presence of certain enzymes . For example, the formation of Candesartan Acyl-Glucuronide is facilitated by UDP-glucuronosyltransferase (UGT) enzymes .

未来方向

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Candesartan Acyl-Glucuronide involves the acylation of Candesartan with a suitable acylating agent followed by glucuronidation using a glucuronidation reagent.", "Starting Materials": [ "Candesartan", "Acylating agent", "Glucuronidation reagent", "Solvents" ], "Reaction": [ "Step 1: Candesartan is dissolved in a suitable solvent and reacted with an excess of acylating agent under reflux conditions.", "Step 2: The reaction mixture is cooled and the excess acylating agent is removed by filtration or extraction.", "Step 3: The resulting acylated Candesartan intermediate is dissolved in a suitable solvent and reacted with a glucuronidation reagent under mild conditions.", "Step 4: The reaction mixture is purified by chromatography or other suitable methods to obtain the final product, Candesartan Acyl-Glucuronide." ] } | |

CAS 编号 |

180603-77-4 |

分子式 |

C₃₀H₂₈N₆O₉ |

分子量 |

616.58 |

同义词 |

1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。